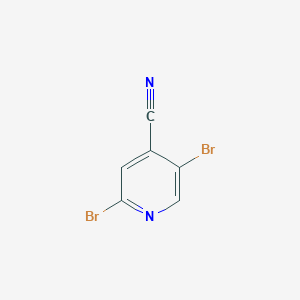

4-Cyano-2,5-dibromopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

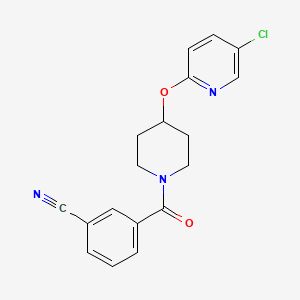

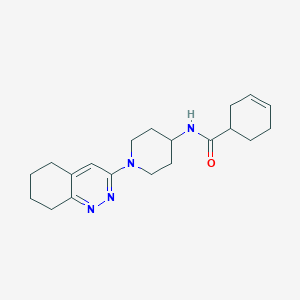

“4-Cyano-2,5-dibromopyridine” is a chemical compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.904. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 2,5-dibromopyridine, a related compound, involves adding 2-aminopyridine and acetic anhydride into a four-neck flask, refluxing, and tracking by thin-layer chromatography until the reaction is complete . After the temperature of the reaction solution drops to 20-25°C, liquid bromine is added dropwise, reacting at 45-55°C for 2-3 hours . The reaction continues for 30-40 minutes, after which vacuum filtration, drying, and recrystallization are performed to obtain 2-amino-5-bromopyridine . The 2-amino-5-bromopyridine is then added into a hydrogen bromide solution, and a sodium nitrate solution is added dropwise in the presence of a catalytic amount of cuprous bromide . The reaction is controlled at -5-15°C for 2-5 hours to obtain the 2,5-dibromopyridine .

Molecular Structure Analysis

The molecular structure of 2,5-dibromopyridine, a related compound, consists of a pyridine ring with bromine atoms attached at the 2 and 5 positions . The molecular formula is C5H3Br2N .

Chemical Reactions Analysis

Pyridines, including 2,5-dibromopyridine, display a diversified reactivity profile . They are electron-deficient heterocycles and have a propensity for nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dibromopyridine, a related compound, include a molecular weight of 236.89 . It is a solid in form and has a melting point of 92-95°C (lit.) .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Structures

4-Cyanopyridine derivatives, closely related to 4-Cyano-2,5-dibromopyridine, have been extensively utilized as mono- and bidentate ligands in the synthesis of coordination polymers. Zhao et al. (2017) demonstrated how 4-cyanopyridine can act as a versatile ligand, forming linear bridges between metal atoms in polymeric transition metal compounds, leading to the construction of new metal–organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies. The study's findings underscore the significance of 4-cyanopyridine derivatives in designing complex structures with varied coordination modes (Haishuang Zhao et al., 2017).

Hydrothermal Synthesis and Fluorescent Materials

Xue et al. (2002) explored the hydrothermal synthesis of novel Cd(II) coordination polymers using 4-cyanopyridine, demonstrating its role in creating 3D pillared-layered fluorescent materials. This research highlights the potential of 4-Cyano-2,5-dibromopyridine derivatives in developing materials with unique optical properties, useful in sensors, light-emitting devices, and fluorescent markers (X. Xue et al., 2002).

Synthesis of Functionalized Pyridines

Kozhevnikov et al. (2003) reported a versatile strategy for synthesizing functionalized bi- and terpyridines from 1,2,4-triazene 4-oxides, involving nucleophilic aromatic substitution by a cyano group. This method underscores the role of cyano-substituted pyridines in constructing complex organic molecules, which could have applications in pharmaceuticals, agrochemicals, and materials science (V. N. Kozhevnikov et al., 2003).

Catalytic Applications

Wang et al. (2016) discovered that 4-cyanopyridine could homolytically cleave the B-B σ bond of diborane, indicating its potential as a catalyst in various chemical reactions, including the reduction of azo compounds and deoxygenation of sulfoxides. This research opens new avenues for using 4-Cyano-2,5-dibromopyridine derivatives in catalysis, offering a more sustainable approach to chemical synthesis (Guoqiang Wang et al., 2016).

Photophysical Studies

The synthesis and properties of ruthenium(II) complexes of cyano-substituted terpyridines, as discussed by Wang et al. (2005), highlight the impact of the cyano group on the photophysical and redox properties of these complexes. Such studies are crucial for developing advanced materials for photovoltaic applications, light-emitting diodes (LEDs), and as agents in photodynamic therapy (Jianhua Wang et al., 2005).

Safety and Hazards

2,5-Dibromopyridine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

2,5-dibromopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZJLQDHWWHDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2,5-dibromopyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)

![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)

![N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2989827.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)